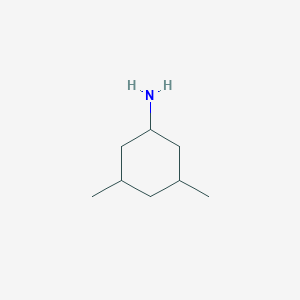

3,5-diMethyl-cyclohexylaMine

Description

BenchChem offers high-quality 3,5-diMethyl-cyclohexylaMine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diMethyl-cyclohexylaMine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPFHDQSZJPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73650-03-0 | |

| Record name | 3,5-dimethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-dimethylcyclohexylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclohexylamine is a substituted cycloaliphatic amine that serves as a versatile chemical intermediate and building block in organic synthesis. Its unique structural features, including the presence of a cyclohexane ring and methyl group substituents, impart specific stereochemical and reactivity characteristics that are of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of 3,5-dimethylcyclohexylamine, with a focus on providing actionable insights for laboratory and development settings.

Molecular Structure and Stereochemistry

The molecular structure of 3,5-dimethylcyclohexylamine consists of a cyclohexane ring substituted with an amino group at the C1 position and two methyl groups at the C3 and C5 positions. This substitution pattern gives rise to stereoisomerism, a critical consideration for its application in stereospecific synthesis, particularly in drug development.

Cis/Trans Isomerism

The relative orientation of the three substituents on the cyclohexane ring results in multiple diastereomers. The most common isomers are the cis and trans forms, which refer to the spatial relationship between the substituents relative to the plane of the ring.

Conformational Analysis

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. The stability of the different stereoisomers of 3,5-dimethylcyclohexylamine is largely dictated by the steric interactions of the substituents in these chair conformations. Substituents in the equatorial position are generally more stable than in the axial position due to reduced 1,3-diaxial interactions.[1][2]

For 1,3-disubstituted cyclohexanes, the cis isomer can exist in a diequatorial conformation, which is highly stable.[3] Conversely, the trans isomer must have one substituent in an axial position and one in an equatorial position.[3] In the case of cis-3,5-dimethylcyclohexylamine, the most stable conformation will have the amino group and both methyl groups in equatorial positions to minimize steric hindrance.

Caption: Chair conformations of cis- and trans-3,5-dimethylcyclohexylamine isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3,5-dimethylcyclohexylamine is essential for its handling, characterization, and application in synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H17N | PubChem[4] |

| Molecular Weight | 127.23 g/mol | PubChem[4] |

| Boiling Point | 158-160 °C | Amine Catalysts[5] |

| Density | 0.849 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 39 °C (102.2 °F) | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | Amine Catalysts[5] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of 3,5-dimethylcyclohexylamine. While a comprehensive spectral analysis would depend on the specific isomer, representative data for related structures can provide valuable guidance.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.0 and 3.0 ppm. The protons on the carbon bearing the amino group would likely appear as a multiplet further downfield. The methyl groups would present as doublets or singlets depending on the isomer, typically in the upfield region.

-

¹³C NMR: The carbon NMR spectrum for cyclohexylamine shows peaks around 26, 27, 33, and 53 ppm.[6][7] For N,N-dimethylcyclohexylamine, signals are observed around 26, 31, 41, and 61 ppm. The introduction of methyl groups at the 3 and 5 positions would lead to additional signals and shifts in the existing peaks, which can be predicted using additive rules or confirmed by experimental data.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (127.23 g/mol ). Fragmentation patterns would be consistent with the loss of alkyl and amino fragments.

Synthesis and Manufacturing

3,5-Dimethylcyclohexylamine is typically synthesized via the catalytic hydrogenation of 3,5-dimethylaniline (3,5-xylidine). This process involves the reduction of the aromatic ring to a cyclohexane ring while retaining the amino group.

Caption: General workflow for the synthesis of 3,5-dimethylcyclohexylamine.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3,5-Dimethylaniline

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

Objective: To synthesize 3,5-dimethylcyclohexylamine via the catalytic hydrogenation of 3,5-dimethylaniline.

Materials:

-

3,5-Dimethylaniline

-

Rhodium-on-alumina catalyst (or a suitable alternative like Ruthenium)

-

Isopropanol (solvent)

-

High-pressure autoclave/hydrogenator

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge 3,5-dimethylaniline and isopropanol. The solvent is used to facilitate mixing and heat transfer.

-

Catalyst Addition: Add the rhodium-on-alumina catalyst. The catalyst loading is typically a small percentage of the substrate weight. The choice of a noble metal catalyst is crucial for the efficient reduction of the aromatic ring.[8][9]

-

Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the target temperature (e.g., 100-150 °C). Maintain vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction is monitored by the uptake of hydrogen.

-

Reaction Completion and Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. This step is critical as residual catalyst can interfere with downstream processes.

-

Solvent Evaporation: Remove the isopropanol solvent from the filtrate using a rotary evaporator.

-

Purification: The crude 3,5-dimethylcyclohexylamine is then purified by fractional distillation under reduced pressure to yield the final product. The purity should be confirmed by spectroscopic methods (NMR, GC-MS).

Chemical Reactivity and Applications

The chemical reactivity of 3,5-dimethylcyclohexylamine is primarily dictated by the nucleophilic primary amine group. It undergoes typical amine reactions such as acylation, alkylation, and salt formation.

Applications in Drug Development

As a chiral building block, 3,5-dimethylcyclohexylamine and its derivatives are valuable in the synthesis of complex molecular scaffolds for pharmaceuticals. The stereochemistry of the amine can be used to control the three-dimensional structure of a target molecule, which is often critical for its biological activity.

Use as a Curing Agent and Catalyst

While the search results primarily focus on N,N-dimethylcyclohexylamine as a catalyst for polyurethane foams and an epoxy resin curing agent,[5] it is plausible that 3,5-dimethylcyclohexylamine could find applications in similar areas, particularly where a primary amine functionality is desired for cross-linking reactions.

Caption: Illustrative pathway for the use of 3,5-dimethylcyclohexylamine in chiral synthesis.

Safety and Toxicology

3,5-Dimethylcyclohexylamine is classified as a hazardous substance. It is a flammable liquid and vapor.[4] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4]

-

Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Keep away from open flames, hot surfaces, and sources of ignition.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area away from strong oxidizing agents and strong acids.[10][11]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical assistance.[11]

Conclusion

3,5-Dimethylcyclohexylamine is a chemical compound with significant potential, particularly as a stereochemically rich building block for the pharmaceutical industry. Its synthesis from readily available 3,5-dimethylaniline provides a direct route to this valuable intermediate. A comprehensive understanding of its conformational analysis, spectroscopic properties, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - Rsc.org.

- SAFETY DATA SHEET - ThermoFisher. (2010, November 10).

- DIMETHYLCYCLOHEXYLAMINE - Ataman Kimya.

- Aldrich 290629 - • SAFETY DATA SHEET. (2025, November 6).

- bmse000451 Cyclohexylamine at BMRB.

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 10).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 12).

- ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE - INCHEM.

- dimethylcyclohexylamine/dmcha - Amine Catalysts. (2023, November 9).

- Cyclohexylamine(108-91-8) 13C NMR spectrum - ChemicalBook.

- 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem.

- DIMETHYLCYCLOHEXYLAMINE (DMCHA) - Ataman Kimya.

- N,N-Dimethylcyclohexylamine 99 98-94-2.

- US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine) - Google Patents.

- EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing.

- Stereoisomers.

- 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24).

- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti - St. Paul's Cathedral Mission College.

Sources

- 1. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newtopchem.com [newtopchem.com]

- 6. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 8. US4375560A - Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine) - Google Patents [patents.google.com]

- 9. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylcyclohexylamine

Abstract

3,5-Dimethylcyclohexylamine is a valuable cycloaliphatic amine that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its stereoisomeric properties and functional group make it a target of significant interest in organic synthesis. This technical guide provides an in-depth exploration of the principal synthetic routes to 3,5-dimethylcyclohexylamine, designed for researchers, chemists, and process development professionals. Each methodology is examined through the lens of mechanistic causality, experimental feasibility, and scalability. We will dissect the core chemical transformations, compare their relative merits, and provide detailed, actionable protocols grounded in authoritative literature.

Introduction: The Synthetic Value of 3,5-Dimethylcyclohexylamine

Cyclohexylamine derivatives are ubiquitous structural motifs in materials science and medicinal chemistry. The specific substitution pattern of 3,5-dimethylcyclohexylamine, which can exist as cis and trans diastereomers, offers a scaffold for creating complex molecules with precise three-dimensional architectures. While not as commercially prominent as compounds like N,N-dimethylcyclohexylamine (a widely used polyurethane catalyst), its synthesis is of academic and industrial interest for creating specialized chemical entities.[1][2] This guide focuses on the most practical and efficient pathways to access this target molecule, starting from readily available precursors.

Strategic Synthesis Pathways

The selection of a synthetic route is governed by factors such as starting material availability, cost, desired stereochemical outcome, and scale. We will explore three primary strategies for the synthesis of 3,5-dimethylcyclohexylamine.

Caption: Core synthetic strategies for 3,5-dimethylcyclohexylamine.

Route 1: Reductive Amination of 3,5-Dimethylcyclohexanone

Reductive amination is arguably the most direct and versatile method for synthesizing amines from carbonyl compounds.[3] The process involves the reaction of a ketone or aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[4]

Mechanistic Principles

The reaction proceeds in two key stages within a single pot:

-

Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of 3,5-dimethylcyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates to form a cyclohexylimine. This equilibrium is typically favored under weakly acidic conditions which protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).[3]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the final amine.

The choice of reducing agent is critical. It must be potent enough to reduce the imine but mild enough to not significantly reduce the starting ketone, which would lead to the formation of 3,5-dimethylcyclohexanol as a byproduct.[5]

Caption: Mechanism of Reductive Amination.

Comparison of Reducing Systems

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas (2-10 kg/cm ²), Ni, Pd, or Rh catalyst, NH₃, 100-150°C.[6][7] | High atom economy, clean workup, suitable for large scale. | Requires specialized high-pressure equipment, potential for ring over-reduction. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, NH₄OAc (ammonia source), room temp.[5] | Mild conditions, excellent selectivity for imine over ketone, experimentally simple.[8] | Use of cyanide reagent requires careful handling and disposal, stoichiometric waste. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) solvent, NH₃ source, room temp. | Non-toxic alternative to NaBH₃CN, mild, good yields. | Stoichiometric waste, can be more expensive. |

Detailed Experimental Protocol (NaBH₃CN Method)

This protocol is adapted from a well-established procedure for a similar transformation and offers high selectivity and operational simplicity.[5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylcyclohexanone (0.1 mol, 12.6 g) and methanol (200 mL).

-

Ammonia Source: Add ammonium acetate (0.3 mol, 23.1 g) to the solution. Stir at room temperature for 20 minutes to allow for the initial formation of the imine intermediate.

-

Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (0.075 mol, 4.7 g) in 50 mL of methanol. Add this solution dropwise to the reaction flask over 30 minutes. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment in a fume hood.

-

Reaction Monitoring: Allow the suspension to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ketone.

-

Workup - Quenching: Carefully add 6 M hydrochloric acid dropwise to the reaction mixture until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 1 hour.

-

Workup - Extraction: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 100 mL of water. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and alcohol byproduct.

-

Workup - Basification: Cool the aqueous layer in an ice bath and carefully add potassium hydroxide (KOH) pellets with stirring until the pH is >12.

-

Workup - Final Extraction: Extract the basic aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate using a rotary evaporator to yield the crude amine. Purify the product by fractional distillation under reduced pressure.

Route 2: Catalytic Hydrogenation of 3,5-Dimethylaniline

This route involves the reduction of an aromatic ring to its corresponding cycloalkane derivative. It is a powerful method for accessing saturated carbocycles from readily available aromatic precursors.

Catalysis and Conditions

The hydrogenation of anilines to cyclohexylamines requires robust catalysts and typically elevated temperatures and pressures to overcome the aromaticity of the benzene ring.

-

Catalysts: Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) on a carbon support are highly effective.[9] Nickel-based catalysts, such as Raney Nickel, are a more cost-effective option and are widely used in industrial settings, though they may require more forcing conditions.[7]

-

Conditions: The reaction is typically run in a high-pressure autoclave. Hydrogen pressures can range from 70 to 150 atm, with temperatures between 150°C and 240°C.[7][10]

-

Causality: The catalyst surface adsorbs both the aromatic ring and hydrogen. The stepwise addition of hydrogen atoms across the pi-system breaks the aromaticity and leads to the saturated cyclohexane ring. The presence of ammonia is often used to suppress the formation of dicyclohexylamine as a byproduct.[7] A novel metal-free approach using B(C₆F₅)₃ as a catalyst with H₂ has also been reported, offering a different mechanistic pathway.[11]

Advantages and Challenges

-

Advantages: This method is highly efficient for large-scale production and starts from a common aromatic building block.

-

Challenges: Requires specialized high-pressure reactor systems. The stereochemical outcome (cis/trans ratio) can be difficult to control and is highly dependent on the catalyst and reaction conditions. Side reactions, such as the formation of dicyclohexylamine, can occur.

Generalized Experimental Protocol (Nickel Catalyst)

-

Reactor Charging: To a high-pressure stainless-steel autoclave, add 3,5-dimethylaniline (1 mol, 121.2 g), a suitable solvent such as methanol (200 mL), and a Raney Nickel catalyst (5-10 wt% of the substrate).

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas to remove all oxygen.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm) and begin heating to the target temperature (e.g., 180°C) with vigorous stirring.

-

Reaction: Maintain the pressure and temperature for several hours until hydrogen uptake ceases, indicating the reaction is complete.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purification: Open the reactor, and filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is removed by distillation. The resulting crude product is then purified by fractional distillation under vacuum to separate the 3,5-dimethylcyclohexylamine from any unreacted starting material or byproducts.

Route 3: Synthesis from 3,5-Dimethylphenol

This multi-step approach leverages another common starting material, 3,5-dimethylphenol. The synthesis involves converting the phenol first to the ketone, which then enters the reductive amination pathway described in Route 1.

Synthesis Workflow

Caption: Multi-step synthesis from 3,5-dimethylphenol.

-

Hydrogenation of Phenol: The aromatic ring of 3,5-dimethylphenol is hydrogenated to yield 3,5-dimethylcyclohexanol. This is typically achieved using catalysts like Rhodium on carbon (Rh/C) under hydrogen pressure, similar to the aniline hydrogenation.[9]

-

Oxidation of Cyclohexanol: The secondary alcohol is then oxidized to the corresponding ketone, 3,5-dimethylcyclohexanone. A common and effective method is the Jones oxidation, using a mixture of sodium dichromate, sulfuric acid, and water.[12]

-

Reductive Amination: The resulting ketone is then converted to 3,5-dimethylcyclohexylamine via the methods described in Route 1.

This pathway is longer but demonstrates the synthetic flexibility and interconnectedness of common starting materials. The choice between starting with the phenol, aniline, or ketone directly depends entirely on their relative cost and availability.

Conclusion

The synthesis of 3,5-dimethylcyclohexylamine can be effectively achieved through several strategic routes, each with distinct advantages and operational demands. Reductive amination of 3,5-dimethylcyclohexanone stands out as the most direct and versatile laboratory-scale method, with the NaBH₃CN protocol offering excellent selectivity under mild conditions. For industrial-scale production, the catalytic hydrogenation of 3,5-dimethylaniline is a powerful, atom-economical alternative, provided the necessary high-pressure equipment is available. The multi-step synthesis from 3,5-dimethylphenol illustrates the utility of this precursor, converting it into a valuable intermediate for amination. The optimal choice for a given application will always be a balance of chemical efficiency, cost, safety, and available infrastructure. This guide provides the foundational knowledge for researchers and developers to make informed decisions in the synthesis of this important cycloaliphatic amine.

References

- BDMAEE. (2024). Production process and purification techniques for n,n-dimethylcyclohexylamine.

- Google Patents. (n.d.). JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

- UPCommons. (n.d.). Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency.

- OECD. (2003). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2.

- PMC. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.

- Google Patents. (n.d.). CN101619026B - Synthesis method for continuously producing N,N-dimethyl cyclohexyl amine.

-

Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Available at: [Link]

-

Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

- Google Patents. (n.d.). US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

-

Organic Syntheses. (n.d.). n,n-dimethylcyclohexylmethylamine. Available at: [Link]

-

MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

-

Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Available at: [Link]

-

Frandcom Industrial Limited. (2022). DMCHA Market Demand Continues To Grow. Available at: [Link]

- Google Patents. (n.d.). US4914239A - Method for production of cyclohexylamines.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

PMC. (n.d.). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone. Available at: [Link]

-

Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Available at: [Link]

-

PubMed. (2012). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. Available at: [Link]

-

ResearchGate. (2025). (PDF) Regio- and stereoselective synthesis of new diaminocyclopentanols. Available at: [Link]

Sources

- 1. DMCHA Market Demand Continues To Grow - News - Frandcom Chemicals [fcchemicals.com]

- 2. echemi.com [echemi.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]

- 11. Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclohexylamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclohexylamine, a substituted cyclic amine, presents a fascinating case study in stereoisomerism. The spatial arrangement of the two methyl groups and the amino group on the cyclohexane ring gives rise to distinct cis and trans diastereomers, each with a unique set of physical and chemical properties. A thorough understanding of these properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, as the stereochemistry of a molecule can profoundly influence its reactivity, biological activity, and material characteristics.

This technical guide provides a comprehensive exploration of the physical properties of the cis and trans isomers of 3,5-dimethylcyclohexylamine. It delves into the structural nuances that lead to differences in their physical constants and spectroscopic signatures. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and separation of these isomers, offering practical insights for laboratory application.

Stereoisomerism and Conformational Analysis

The cyclohexane ring in 3,5-dimethylcyclohexylamine is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents (two methyl groups and one amino group) can occupy either axial or equatorial positions. The relative stability of the conformers, and thus the overall properties of the isomer, is dictated by the steric interactions between these substituents.

The cis and trans isomers of 3,5-dimethylcyclohexylamine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference in spatial arrangement leads to distinct physical properties.

Caption: Logical relationship between stereoisomerism and physical properties.

Physical Properties of 3,5-Dimethylcyclohexylamine Isomers

| Property | General (Mixture of Isomers) | Reference |

| Molecular Formula | C₈H₁₇N | [2] |

| Molecular Weight | 127.23 g/mol | [2] |

| Boiling Point | 162.3 °C at 1013 hPa | [3] |

| Melting Point | -77 °C | [3] |

| Density | 0.849 g/mL at 25 °C |

Note: The provided data for boiling and melting points are for "N,N-Dimethylcyclohexylamine" and may not accurately represent the 3,5-isomers. The separation of cis and trans isomers of similar cyclohexylamine derivatives can often be achieved by fractional distillation due to expected differences in their boiling points.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 3,5-dimethylcyclohexylamine. The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their spatial orientation (axial or equatorial).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of cis,cis-3,5-dimethylcyclohexylamine has been reported.[2] The chemical shifts provide valuable information about the carbon skeleton and the stereochemical environment of each carbon atom.

Experimental Protocols

Synthesis of 3,5-Dimethylcyclohexylamine Isomers

A common method for the synthesis of substituted cyclohexylamines is the catalytic hydrogenation of the corresponding aniline derivative. For 3,5-dimethylcyclohexylamine, this would involve the reduction of 3,5-dimethylaniline. This process typically yields a mixture of the cis and trans isomers.

Protocol: Catalytic Hydrogenation of 3,5-Dimethylaniline

-

Reactor Setup: In a high-pressure autoclave, dissolve 3,5-dimethylaniline in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Ruthenium on Carbon (Ru/C).

-

Hydrogenation: Seal the autoclave, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas. Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by observing the hydrogen uptake.

-

Workup: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-3,5-dimethylcyclohexylamine.

Caption: General workflow for the synthesis of 3,5-dimethylcyclohexylamine isomers.

Separation of Cis and Trans Isomers

The separation of the resulting diastereomeric mixture is a critical step. Due to the expected differences in their physical properties, several methods can be employed.

Protocol: Separation by Fractional Distillation

Based on the principle that diastereomers have different boiling points, fractional distillation is a viable method for separating the cis and trans isomers of 3,5-dimethylcyclohexylamine.[4]

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: Place the crude mixture of isomers into the distillation flask. Heat the flask to initiate boiling.

-

Fraction Collection: Carefully collect the distillate in fractions, monitoring the temperature at the distillation head. The lower-boiling point isomer will distill first, followed by the higher-boiling point isomer.

-

Analysis: Analyze the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or NMR spectroscopy, to determine the purity of the separated isomers.

Protocol: Separation by Gas Chromatography (GC)

For analytical and small-scale preparative separations, gas chromatography is a highly effective technique. The choice of the stationary phase is crucial for achieving good separation.

-

Column Selection: Utilize a capillary column with a stationary phase that can effectively differentiate between the isomers. A polar column, such as one containing a cyanopropyl-phenylsilicone phase, is often suitable for separating cis and trans isomers of amines.[5]

-

Derivatization (Optional): To improve peak shape and resolution, the amine functionality can be derivatized, for example, by converting it to a trifluoroacetamide.

-

Injection and Separation: Inject the sample mixture into the gas chromatograph. The isomers will separate based on their differential interactions with the stationary phase, resulting in distinct retention times.

-

Detection and Quantification: Use a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) to detect the eluted isomers and quantify their relative amounts.

Caption: General workflow for the separation of 3,5-dimethylcyclohexylamine isomers.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethylcyclohexan-1-amine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2022, March 9). Assessing the Temperature-Dependent Tunable Polarity of N,N-Dimethylcyclohexylamine (DMCHA) and Water Mixtures. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

-

Homework.Study.com. (n.d.). The following is one cis,trans isomer of 3,5-dimethylcyclohexanol. Complete the alternative chair conformations. Retrieved from [Link]

-

BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylcyclohexylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Conformational Analysis of Dimethylcyclohexanes. Retrieved from [Link]

-

DOI. (1981, August 1). Gas chromatographie separation of cis and trans isomers of long chain amines. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylcyclohexan-1-amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethylcyclohexylamine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 3,5-dimethylcyclohexylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the stereochemical nuances that govern the spectral characteristics of this substituted cyclohexane, offering a framework for structural elucidation and conformational analysis.

Introduction: The Role of NMR in Stereochemical Determination

Nuclear Magnetic Resonance spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For cyclic systems like substituted cyclohexanes, NMR is particularly powerful, providing not only constitutional information but also detailed insights into the three-dimensional arrangement of atoms. The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment and dihedral angles between adjacent protons, respectively. This sensitivity allows for the differentiation of stereoisomers and the assessment of conformational equilibria.[1]

3,5-Dimethylcyclohexylamine exists as two diastereomers: cis and trans. The relative orientation of the amino and two methyl groups profoundly influences the molecule's preferred chair conformation and, consequently, its NMR spectrum. Understanding these spectral differences is critical for applications in medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 3,5-dimethylcyclohexylamine.

2.1 Sample Preparation

-

Analyte: A 5-10 mg sample of purified cis- or trans-3,5-dimethylcyclohexylamine.

-

Solvent: Approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent can influence chemical shifts, particularly for the amine protons.[2]

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure: The sample is dissolved in the deuterated solvent in a clean, dry 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

2.2 NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-100 ppm.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.

-

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available experimental spectra, the following data for the cis and trans isomers of 3,5-dimethylcyclohexylamine have been predicted based on established substituent effects, additivity rules, and analysis of analogous compounds.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton | cis-3,5-Dimethylcyclohexylamine | trans-3,5-Dimethylcyclohexylamine |

| H-1 | ~2.7-2.9 (m) | ~3.0-3.2 (tt) |

| H-2, H-6 | ~1.6-1.8 (m), ~0.9-1.1 (m) | ~1.8-2.0 (m), ~1.0-1.2 (m) |

| H-3, H-5 | ~1.4-1.6 (m) | ~1.5-1.7 (m) |

| H-4 | ~1.7-1.9 (m), ~0.6-0.8 (m) | ~1.9-2.1 (m), ~0.7-0.9 (m) |

| -NH₂ | ~1.2 (br s) | ~1.2 (br s) |

| -CH₃ | ~0.85 (d, J ≈ 6.5 Hz) | ~0.90 (d, J ≈ 6.5 Hz) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon | cis-3,5-Dimethylcyclohexylamine | trans-3,5-Dimethylcyclohexylamine |

| C-1 | ~50-52 | ~48-50 |

| C-2, C-6 | ~40-42 | ~38-40 |

| C-3, C-5 | ~30-32 | ~28-30 |

| C-4 | ~43-45 | ~41-43 |

| -CH₃ | ~22-24 | ~20-22 |

Spectral Interpretation and Conformational Analysis

The predicted spectral differences between the cis and trans isomers of 3,5-dimethylcyclohexylamine are rooted in their preferred chair conformations.

4.1 cis-3,5-Dimethylcyclohexylamine

In the cis isomer, the most stable conformation will have the bulky amino group in an equatorial position to minimize steric strain. Consequently, both methyl groups will also be in equatorial positions. This leads to a relatively simple and predictable NMR spectrum.

¹H NMR Interpretation:

-

The proton at C-1 (H-1), being attached to the carbon bearing the amino group, will be the most downfield of the ring protons.

-

The methyl protons will appear as a doublet due to coupling with the H-3 and H-5 protons.

-

The amine protons typically appear as a broad singlet due to rapid quadrupole relaxation and exchange with trace amounts of water.[6]

¹³C NMR Interpretation:

-

The carbon attached to the nitrogen (C-1) will be the most downfield of the ring carbons due to the electronegativity of the nitrogen atom.

-

The symmetry of the diequatorial conformation will result in fewer signals than the number of carbons, with C-2/C-6 and C-3/C-5 being chemically equivalent.

4.2 trans-3,5-Dimethylcyclohexylamine

The trans isomer presents a more complex conformational landscape. For the amino group to be in the favored equatorial position, one methyl group must be equatorial and the other axial. This breaks the symmetry of the molecule and introduces significant steric interactions for the axial methyl group.

¹H NMR Interpretation:

-

The axial proton at C-1 in the trans isomer is expected to show a larger coupling constant (triplet of triplets) due to trans-diaxial couplings with the axial protons at C-2 and C-6.

-

The axial and equatorial protons on the same carbon will exhibit distinct chemical shifts. Axial protons are generally more shielded (upfield) compared to their equatorial counterparts.

-

The two methyl groups are no longer chemically equivalent and may show slightly different chemical shifts.

¹³C NMR Interpretation:

-

The presence of an axial methyl group will induce a "gamma-gauche" effect, causing the C-1 and C-5 carbons to be shielded (shifted upfield) compared to the cis isomer.[7]

-

The lack of a plane of symmetry in the preferred conformation of the trans isomer will result in a greater number of distinct signals in the ¹³C NMR spectrum compared to the cis isomer.

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the key structural features and their relevance to the NMR data.

Caption: Chair conformation of cis-3,5-dimethylcyclohexylamine with all substituents in the equatorial position.

Caption: Chair conformation of trans-3,5-dimethylcyclohexylamine with the amino and one methyl group equatorial, and one methyl group axial.

Conclusion

The ¹H and ¹³C NMR spectra of cis- and trans-3,5-dimethylcyclohexylamine are highly informative, providing a clear distinction between the two diastereomers. The key differentiating features arise from the conformational preferences of the substituents on the cyclohexane ring. The cis isomer, with its all-equatorial arrangement, exhibits a more symmetric and predictable spectrum. In contrast, the trans isomer's axial methyl group introduces asymmetry and characteristic shielding effects. This guide provides a foundational understanding for the interpretation of these spectra, which is essential for researchers working with substituted cyclohexylamines in various scientific disciplines.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

-

Contreras, R. H., & Peralta, J. E. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9534–9543. [Link]

-

Rittner, R., & Tormena, C. F. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 794–800. [Link]

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-26.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2024, June 21). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

Sources

- 1. 98-94-2・N,N-Dimethylcyclohexylamine・044-08243・048-08246[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 7. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 3,5-dimethylcyclohexylamine

An In-Depth Technical Guide to 3,5-Dimethylcyclohexylamine: Synthesis, Stereochemistry, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethylcyclohexylamine (CAS No. 73650-03-0), a substituted aliphatic amine with significant potential as a chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's chemical identity, stereoisomeric complexity, principal synthesis methodologies, and analytical characterization. Emphasis is placed on the causal reasoning behind synthetic choices, particularly concerning stereochemical outcomes. Furthermore, this guide clarifies the distinction between 3,5-dimethylcyclohexylamine and its more commercially prevalent isomer, N,N-dimethylcyclohexylamine, and discusses safety protocols based on established hazard classifications.

Introduction and Chemical Identity

3,5-Dimethylcyclohexylamine is a cyclic primary amine featuring a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an amino group at the 1 position. Its molecular structure, particularly the potential for multiple stereoisomers, makes it a valuable and complex building block in organic synthesis. It is imperative to distinguish this compound from its structural isomer, N,N-dimethylcyclohexylamine (CAS No. 98-94-2), which is a tertiary amine with broad industrial applications as a catalyst and curing agent. 3,5-Dimethylcyclohexylamine, in contrast, serves primarily as a synthetic intermediate where the primary amine functionality is key to its utility.

Core Properties and Identification

A summary of the fundamental properties of 3,5-dimethylcyclohexylamine is presented below.

| Property | Value | Source |

| IUPAC Name | 3,5-dimethylcyclohexan-1-amine | PubChem[1] |

| CAS Number | 73650-03-0 | PubChem[1] |

| Molecular Formula | C₈H₁₇N | PubChem[1] |

| Molecular Weight | 127.23 g/mol | PubChem[1] |

| Canonical SMILES | CC1CC(CC(C1)N)C | PubChem[1] |

| InChIKey | AUVPFHDQSZJPSZ-UHFFFAOYSA-N | PubChem[1] |

Stereochemistry: The Critical Axis of Functionality

The cyclohexane ring's conformational flexibility (chair and boat forms) combined with three substituents (one amino, two methyl) gives rise to multiple stereoisomers. The relative orientation of these groups (axial vs. equatorial) defines the cis/trans relationships and dictates the molecule's overall shape, stability, and reactivity.

The primary stereoisomers are:

-

cis,cis-3,5-dimethylcyclohexylamine: Both methyl groups are on the same side of the ring relative to the amino group.

-

cis,trans-3,5-dimethylcyclohexylamine: One methyl group is cis and the other is trans relative to the amino group.

-

trans,trans-3,5-dimethylcyclohexylamine: Both methyl groups are on the opposite side of the ring relative to the amino group.

The chair conformation is the most stable. In the case of the related cis-1,3,5-trimethylcyclohexane, the most stable conformation has all three methyl groups in equatorial positions to minimize steric strain. By analogy, the all-cis isomer of 3,5-dimethylcyclohexylamine is expected to be most stable when the amino and two methyl groups can all occupy equatorial positions. The choice of synthesis route is paramount as it directly influences the resulting isomeric ratio.

Caption: Logical relationship of stereoisomerism in 3,5-dimethylcyclohexylamine.

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of 3,5-dimethylcyclohexylamine is primarily approached via two robust and well-established chemical transformations. The choice between these pathways often depends on the availability and cost of the starting materials and the desired stereochemical outcome.

Pathway 1: Catalytic Hydrogenation of 3,5-Dimethylaniline

This is a direct and efficient method that leverages the aromatic precursor, 3,5-dimethylaniline (also known as 3,5-xylidine). The core of this process is the reduction of the aromatic ring to a cyclohexane ring under a hydrogen atmosphere using a metal catalyst.

Causality of Experimental Choices:

-

Catalyst: Ruthenium (Ru) and Rhodium (Rh) catalysts are highly effective for the hydrogenation of aniline and its derivatives. Palladium (Pd) can also be used, but may sometimes require harsher conditions. The choice of catalyst support (e.g., carbon, alumina) can influence activity and selectivity.

-

Pressure & Temperature: High hydrogen pressure (ranging from 10 to 100 bar) is necessary to overcome the aromaticity of the benzene ring. Temperatures typically range from 100°C to 200°C. These conditions are chosen to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis (cleavage of the C-N bond).

-

Solvent: Polar, non-reactive solvents like ethanol or isopropanol are commonly used to dissolve the substrate and facilitate its interaction with the solid catalyst surface.

Caption: Workflow for Catalytic Hydrogenation of 3,5-Dimethylaniline.

Representative Experimental Protocol:

-

Reactor Charging: A high-pressure autoclave is charged with 3,5-dimethylaniline (1.0 mol), a 5% Ruthenium-on-carbon (Ru/C) catalyst (5-10 wt% of substrate), and ethanol (200 mL).

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove oxygen.

-

Pressurization & Heating: The reactor is pressurized with hydrogen to approximately 50 bar and heated to 150°C with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by observing hydrogen uptake. The pressure is maintained by feeding hydrogen as it is consumed. The reaction is typically complete within 4-8 hours.

-

Work-up: The reactor is cooled to room temperature and carefully vented. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield 3,5-dimethylcyclohexylamine as a mixture of cis and trans isomers.

Pathway 2: Reductive Amination of 3,5-Dimethylcyclohexanone

This pathway builds the amine functionality onto a pre-existing cyclohexane ring. It is a versatile, often one-pot, reaction that converts a ketone to an amine.

Causality of Experimental Choices:

-

Amine Source: An excess of ammonia (often as ammonium acetate or in an alcoholic solution) is used to react with the ketone, forming an intermediate imine (or enamine).

-

Reducing Agent: A selective reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is stable in mildly acidic conditions (optimal for imine formation) and selectively reduces the protonated iminium ion much faster than the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

-

pH Control: The reaction is typically run under mildly acidic conditions (pH 6-7) to catalyze the formation of the imine intermediate without deactivating the amine nucleophile.

Representative Experimental Protocol:

-

Reaction Setup: 3,5-Dimethylcyclohexanone (1.0 mol) and ammonium acetate (1.5-2.0 mol) are dissolved in methanol (500 mL) in a round-bottom flask.

-

Reducing Agent Addition: Sodium cyanoborohydride (1.2 mol) is added portion-wise to the stirred solution at room temperature. The addition is controlled to manage any effervescence.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: The reaction is quenched by carefully adding aqueous HCl to destroy excess hydride. The solvent is removed under reduced pressure.

-

Extraction: The residue is taken up in water, and the solution is basified with NaOH. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product is purified by vacuum distillation.

Analytical Characterization

Standard analytical techniques are used to confirm the identity, purity, and stereochemistry of 3,5-dimethylcyclohexylamine.

| Technique | Expected Observations | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak corresponding to a mass-to-charge ratio (m/z) of 127 for the molecular ion [M]⁺. Fragmentation patterns will be characteristic of a cyclohexylamine structure. | Confirms molecular weight and provides initial purity assessment. |

| Infrared (IR) Spectroscopy | N-H stretching vibrations (asymmetric and symmetric) for the primary amine group around 3300-3400 cm⁻¹. C-H stretching for alkyl groups below 3000 cm⁻¹. | Confirms the presence of the primary amine and alkyl functional groups. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The number of distinct signals will depend on the symmetry of the specific stereoisomer. For example, the highly symmetric cis,cis-isomer is expected to show fewer signals than the less symmetric cis,trans-isomer. A ¹³C NMR spectrum for the cis,cis-isomer has been reported.[1] | Helps to identify the specific stereoisomer based on molecular symmetry. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex multiplets are expected for the cyclohexane ring protons. The chemical shifts and coupling constants of the proton on the carbon bearing the amino group (C1) and the methyl group protons will be highly dependent on their axial or equatorial orientation, providing key data for stereochemical assignment. | Provides detailed information on the stereochemistry of the molecule. |

Applications in Research and Development

While large-scale industrial applications for 3,5-dimethylcyclohexylamine are not widely documented, its structure is of significant interest to researchers in drug development and agrochemicals. Related compounds, such as methylcyclohexylamine, are known intermediates in the synthesis of pharmaceuticals, including certain antidepressants and anti-Parkinson's drugs.[2]

The primary amine of 3,5-dimethylcyclohexylamine serves as a crucial synthetic handle for building more complex molecules. The dimethylated cyclohexane core provides a lipophilic and conformationally restricted scaffold that can be used to:

-

Modulate Pharmacokinetics: The size and shape of the scaffold can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Orient Functional Groups: The rigid ring structure positions other parts of a molecule in specific three-dimensional arrangements, which is critical for binding to biological targets like enzymes and receptors.

-

Serve as a Chiral Building Block: Separation of the isomers allows for their use in stereoselective synthesis to produce a single enantiomer of a target drug, which is often a regulatory requirement.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-dimethylcyclohexylamine is a hazardous substance.[1]

GHS Hazard Classifications:

-

Flammable Liquids (Category 3): H226 - Flammable liquid and vapor.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. An emergency shower and eyewash station must be readily available.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.

Conclusion

3,5-Dimethylcyclohexylamine is a specialized chemical intermediate whose value lies in its primary amine functionality and the stereochemical complexity of its substituted cyclohexane scaffold. While often overshadowed by its N,N-dimethyl isomer in industrial catalysis, its potential as a building block for creating novel, high-value molecules in the pharmaceutical and agrochemical sectors is significant. A thorough understanding of its synthesis, with careful consideration of the factors controlling stereoisomer formation, is essential for any researcher or development professional seeking to leverage its unique structural properties. Adherence to strict safety protocols is mandatory when handling this corrosive and flammable compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7415, N,N-Dimethylcyclohexylamine." PubChem, [Link]. Accessed March 8, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14675374, 3,5-Dimethylcyclohexan-1-amine." PubChem, [Link]. Accessed March 8, 2026.

Sources

solubility and stability of 3,5-dimethylcyclohexylamine

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethylcyclohexylamine

Executive Summary

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 3,5-dimethylcyclohexylamine, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the molecular behaviors that govern these characteristics. We delve into the theoretical principles of amine solubility, provide robust, field-tested protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability under various stress conditions as mandated by regulatory guidelines. By synthesizing established scientific principles with practical, actionable methodologies, this guide serves as an essential resource for formulation development, process optimization, and ensuring the integrity of active pharmaceutical ingredients.

Introduction to 3,5-Dimethylcyclohexylamine

3,5-Dimethylcyclohexylamine is a cycloaliphatic amine characterized by a cyclohexane ring substituted with two methyl groups and an amine functional group. Its structure, a combination of a non-polar carbocyclic backbone and a polar, basic amine group, imparts a unique set of physicochemical properties that are of significant interest in pharmaceutical and chemical synthesis. The solubility and stability of this compound are not merely academic points of interest; they are pivotal parameters that dictate its handling, formulation, storage, and ultimate efficacy and safety in any application.[1][2] A thorough understanding of these attributes is a prerequisite for successful drug development, enabling scientists to design robust formulations, predict shelf-life, and meet stringent regulatory standards.[3][4]

Structure of 3,5-Dimethylcyclohexylamine:

(Note: This is a 2D representation; the compound exists as cis and trans stereoisomers.)

Core Physicochemical Principles

The behavior of 3,5-dimethylcyclohexylamine in solution and under chemical stress is governed by the interplay of its structural features.

-

The Cyclohexane Ring: The saturated hydrocarbon ring is non-polar and hydrophobic, contributing to its solubility in organic solvents.[2]

-

The Amine Group (-NH2): As a primary amine, this functional group is a weak base and is capable of forming hydrogen bonds.[1] This polarity enhances solubility in protic solvents. Its basicity is a critical factor in its aqueous solubility, which is highly pH-dependent.[5]

-

Methyl Groups (-CH3): These alkyl substituents increase the lipophilicity of the molecule, generally decreasing its solubility in water compared to the unsubstituted cyclohexylamine.[1]

Solubility Profile: A Predictive and Empirical Approach

Solubility dictates the bioavailability of a drug substance and is a critical parameter in the design of dosage forms and purification processes. For an amine like 3,5-dimethylcyclohexylamine, solubility is a function of both the solvent's properties and the pH of the medium.

Causality of Amine Solubility

The solubility of amines is primarily influenced by their ability to form hydrogen bonds with solvent molecules and their acid-base chemistry.[6]

-

In Water: Low-molecular-weight amines exhibit some water solubility due to hydrogen bonding between the amine's lone pair of electrons and the hydrogen atoms of water.[6] As a weak base, 3,5-dimethylcyclohexylamine reacts with water to a small extent, establishing an equilibrium.

-

Effect of pH: In acidic solutions, the amine group is protonated to form an ammonium salt (R-NH3+).[5] This ionic species is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility.[5] Conversely, in basic solutions, the equilibrium shifts towards the un-ionized, less soluble free base form.

-

In Organic Solvents: The principle of "like dissolves like" is paramount. The non-polar cyclohexane backbone suggests good solubility in non-polar and moderately polar aprotic solvents (e.g., hexane, toluene, diethyl ether).[7] Solubility in polar protic solvents like alcohols is also expected to be high due to hydrogen bonding capabilities.[7]

Predicted Solubility of 3,5-Dimethylcyclohexylamine

While specific experimental data for this exact molecule is not widely published, we can predict its solubility based on the known behavior of analogous compounds like N,N-dimethylcyclohexylamine and general principles of organic chemistry.[2]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (pH 7) | Slightly Soluble | The C8 hydrocarbon structure limits miscibility despite the polar amine group.[7][8] |

| Aqueous Acid | 5% HCl | Soluble / Miscible | Formation of the highly polar ammonium hydrochloride salt enhances solubility.[5][9] |

| Aqueous Base | 5% NaOH | Insoluble / Slightly Soluble | The compound exists in its non-ionized, less polar free base form.[9] |

| Polar Protic | Ethanol, Methanol | Miscible | Capable of hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, THF | Soluble / Miscible | Good dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Soluble | The non-polar cyclohexane ring interacts favorably with non-polar solvents. |

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust, self-validating experimental protocol is essential. The isothermal equilibrium method is a standard approach.

Objective: To quantitatively determine the solubility of 3,5-dimethylcyclohexylamine in a specific solvent at a defined temperature.

Materials:

-

High-purity 3,5-dimethylcyclohexylamine

-

Analytical grade solvents

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Sealed vials

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of 3,5-dimethylcyclohexylamine to a known volume of the chosen solvent in a sealed vial. Causality: Using an excess ensures that the solution reaches saturation, a critical requirement for determining maximum solubility.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the target temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved. Trustworthiness: The system is self-validating by taking samples at different time points (e.g., 24, 36, 48 hours) and analyzing them. Equilibrium is confirmed when consecutive measurements are consistent.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to stand in the temperature bath for at least 4 hours to allow undissolved material to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a precise aliquot of the supernatant using a calibrated pipette. Immediately filter the sample through an appropriate syringe filter to remove any undissolved micro-particles. Causality: Filtration is crucial to prevent artificially high results from suspended solids.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Dry the flask containing the non-volatile amine residue to a constant weight in a vacuum oven at a temperature below its boiling point.

-

Reweigh the flask to determine the mass of the dissolved amine.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of aliquot) * 100

-

Visualization: Solubility Determination Workflow

Caption: Workflow for isothermal equilibrium solubility determination.

Chemical Stability: A Proactive Assessment

Stability testing is a cornerstone of drug development, ensuring that a substance maintains its quality, purity, and potency over time.[3] For amines, oxidative and pH-dependent degradation are primary concerns.

Factors Influencing Amine Stability

Several environmental factors can induce the degradation of 3,5-dimethylcyclohexylamine:[10]

-

Presence of Oxygen: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation.[4] This can lead to the formation of N-oxides or other degradation products.

-

pH: Extreme pH conditions can catalyze hydrolytic reactions, although cycloaliphatic amines are generally stable to hydrolysis. However, pH can influence the rate of other degradation pathways.

-

Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.

-

Temperature (Thermal Stability): Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are intentionally aggressive experiments designed to accelerate degradation and predict the likely degradation pathways.[4] This is a regulatory requirement and is essential for developing stability-indicating analytical methods.[12]

Key Stress Conditions for 3,5-Dimethylcyclohexylamine:

-

Acidic Hydrolysis: Refluxing in 0.1N HCl.[12]

-

Basic Hydrolysis: Refluxing in 0.1N NaOH.[12]

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[12] Amines are particularly prone to oxidation.[4]

-

Thermal Degradation: Exposing the solid or a solution to high heat (e.g., 60°C or higher).

-

Photolytic Degradation: Exposing the substance to a combination of UV and visible light, as specified in ICH Q1B guidelines.

Potential Degradation Pathways

Based on the known chemistry of cyclohexylamines, the most probable degradation pathway involves oxidation.[13][14][15]

-

Oxidative Deamination: The primary amine can be oxidized to an imine, which is then hydrolyzed to a ketone (3,5-dimethylcyclohexanone) and ammonia.[14]

-

Further Oxidation: The resulting ketone can undergo further oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids.[14]

Caption: A potential oxidative degradation pathway for 3,5-dimethylcyclohexylamine.

Experimental Design for Stability Assessment

A comprehensive stability study involves both forced degradation and long-term/accelerated testing according to ICH guidelines.[10][16][17]

Protocol for a Comprehensive Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Prepare Solutions: Prepare solutions of 3,5-dimethylcyclohexylamine (e.g., 1 mg/mL) in appropriate solvents.

-

Apply Stress Conditions (in parallel):

-

Acid: Add an equal volume of 0.2N HCl (to yield 0.1N). Heat at 60°C for 24 hours.

-

Base: Add an equal volume of 0.2N NaOH (to yield 0.1N). Heat at 60°C for 24 hours.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24 hours.

-

Control: Keep one sample of the solution at room temperature, protected from light.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation of the parent compound.

-

Peak Purity & Mass Balance: Use the analytical method to assess the purity of the parent peak and to calculate mass balance, ensuring that the decrease in the parent compound corresponds to the increase in degradation products.

Protocol for Long-Term and Accelerated Stability Testing

Objective: To determine the shelf-life and recommended storage conditions for the drug substance.

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.[3]

-

Container Closure System: Package the substance in the proposed marketing container.[17]

-

Storage Conditions (as per ICH Q1A): [16]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: [3][10][17]

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Parameters to Test: Appearance, assay (potency), degradation products, and any other critical quality attributes.

Visualization: Overall Stability Testing Workflow

Caption: Integrated workflow for comprehensive stability assessment.

Conclusion